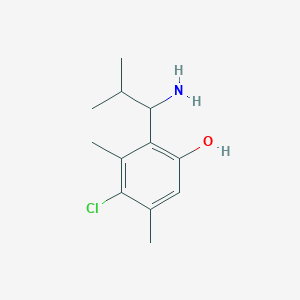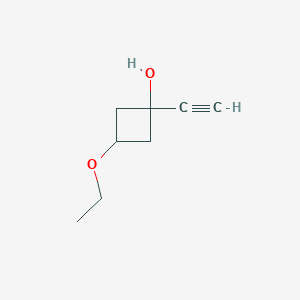![molecular formula C10H9ClN2O2 B15274467 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with but-3-yn-1-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and bases like triethylamine.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation: Can produce carboxylic acids or ketones.
Reduction: Can lead to the formation of alcohols or amines.
Coupling Reactions: Result in the formation of biaryl or alkyne-linked products.
Applications De Recherche Scientifique
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloropyridine-3-carboxylic acid
- 2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
- 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is unique due to the presence of both the alkyne and amino groups, which provide versatility in chemical reactions and potential biological activity. The specific positioning of the chlorine and carboxylic acid groups on the pyridine ring also contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
2-(but-3-ynylamino)-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-9-7(10(14)15)4-5-8(11)13-9/h1,4-5H,3,6H2,(H,12,13)(H,14,15) |
Clé InChI |
KGTXXTZJIBDANJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCNC1=C(C=CC(=N1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



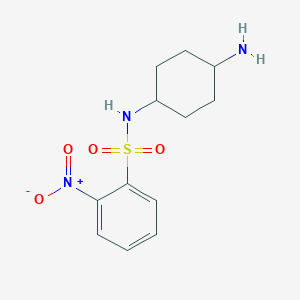



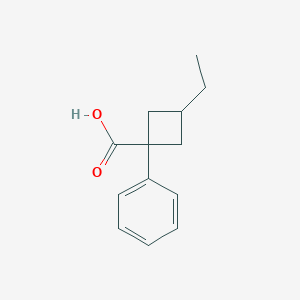
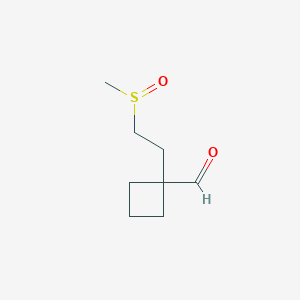
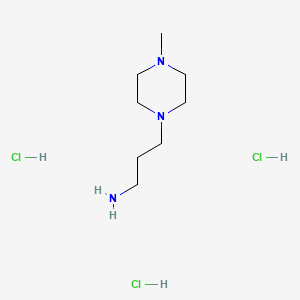
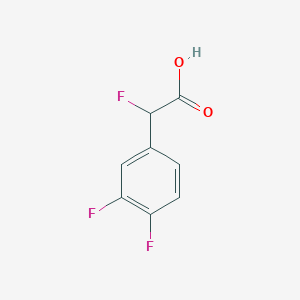
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
